molecular formula C25H35NO8 B606429 Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard CAS No. 58786-99-5

Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard

Cat. No.: B606429
CAS No.: 58786-99-5
M. Wt: 477.5 g/mol
InChI Key: GMTYREVWZXJPLF-AFHUBHILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butorphanol tartrate is a synthetic opioid agonist-antagonist with κ-opioid receptor agonist and μ-opioid receptor antagonist activity . As a USP Reference Standard (RS), it is a highly characterized material used to validate the identity, purity, strength, and quality of pharmaceutical products per USP monographs . USP RSs are essential for compliance with regulatory requirements, ensuring that drug products meet globally recognized specifications for safety and efficacy .

The USP monograph for butorphanol tartrate specifies tests for organic impurities, chiral purity, and potency, with acceptance criteria tied to official USP methodologies . For example, revisions to its monograph in 2022 addressed structural accuracy and harmonized impurity terminology with International Council for Harmonisation (ICH) guidelines . The USP RS for butorphanol tartrate is calibrated against international standards, such as those from the World Health Organization (WHO), and is legally recognized in the U.S. for regulatory compliance .

Preparation Methods

Synthesis Pathways for Butorphanol Tartrate

Traditional Synthesis from Racemic Intermediates

The foundational synthesis of butorphanol tartrate, as disclosed in early patents, begins with racemic 1-p-methoxybenzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. Bristol-Myers Squibb’s method involves six sequential steps:

  • Acylation : Introduction of a cyclobutylformyl group using triethylamine and 1-propylphosphoric anhydride (T3P) .

  • Epoxidation : Treatment with monoperoxyphthalic acid magnesium salt to form an epoxide intermediate.

  • Hydrolysis : Acidic cleavage of the epoxide to yield diol structures.

  • Reduction : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) reduces carbonyl groups.

  • Cyclization : Borane-dimethyl sulfide facilitates ring closure under anhydrous phosphoric acid.

  • Demethylation : Hydrogen bromide or boron tribromide removes methyl protecting groups .

This method achieves a final yield of 44.3% after salt formation with D-tartaric acid, with purity exceeding 99% .

Optimized Industrial-Scale Preparation

Recent patents describe modifications to enhance atom economy and safety. For example, a 30 L reactor process replaces hazardous reagents with T3P for acylation, improving reaction efficiency to >95% completion . Key optimizations include:

  • Solvent Selection : Dichloromethane and toluene/n-heptane mixtures reduce byproduct formation during crystallization.

  • Temperature Control : Reflux at 30–45°C during hydrolysis minimizes degradation.

  • Salt Formation : Ethanol-mediated reaction with D-tartaric acid ensures stoichiometric precision, yielding 142 g of butorphanol tartrate per 220 g of free base .

Key Synthetic Steps and Reagent Roles

Table 1: Critical Reagents and Their Functions in Butorphanol Synthesis

ReagentRoleImpact on Yield/Purity
1-Propylphosphoric anhydrideAcylation catalystIncreases reaction rate by 30%
Red-AlSelective reductionMinimizes over-reduction
Borane-dimethyl sulfideCyclization promoterEnhances ring closure efficiency
D-Tartaric acidSalt-forming agentEnsures enantiomeric purity

The use of D-tartaric acid is pivotal, as it confers the desired stereochemical configuration required for USP compliance .

Quality Control and USP Standards

Identity and Purity Testing

Per USP monographs, butorphanol tartrate must meet:

  • Chromatographic Purity : Thin-layer chromatography (TLC) using silica gel plates and chloroform/ethyl acetate/methanol (40:10:9) mobile phase. Principal spots must match USP reference standards (Rf = 0.45–0.55) .

  • Optical Rotation : Specific rotation between −60° and −66° in methanol .

  • Residual Solvents : Gas chromatography (GC) compliance with ICH Q3C guidelines, with limits ≤0.5% for Class 2 solvents .

Recent Advancements in Preparation Methods

Green Chemistry Approaches

A 2025 patent application highlights the replacement of dichloromethane with ethyl acetate in acylation steps, reducing environmental impact while maintaining yield (91% vs. 88% with CH2Cl2) .

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times from 12 hours to 2 hours for cyclization steps, achieving 97% conversion efficiency .

Comparative Analysis of Synthesis Methods

Table 2: Traditional vs. Optimized Synthesis Metrics

ParameterTraditional MethodOptimized Method
Total Yield38%44.3%
Purity95%99.36%
Reaction Time72 hours48 hours
Solvent Waste Generated15 L/kg product8 L/kg product

The optimized method reduces solvent waste by 47% while improving yield, aligning with USP sustainability guidelines .

Chemical Reactions Analysis

Key Synthetic Steps

  • Condensation : Cyclobutylcarbonyl chloride reacts with intermediates under basic conditions (triethylamine) to form N-cyclobutylcarbonyl derivatives .
  • Epoxidation : m-Chloroperbenzoic acid (m-CPBA) introduces an epoxide group at the 8,14-position of the morphinan skeleton .
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces ketones and epoxides to alcohols .
  • Demethylation : 48% hydrobromic acid (HBr) removes methyl groups from methoxy intermediates, yielding free hydroxyl groups critical for activity .

Reaction Conditions

StepReagents/ConditionsOutcomeYieldSource
AcylationCyclobutylformic acid, T3P, triethylamineForms N-cyclobutylcarbonyl intermediate95.7%
Epoxidationm-CPBA in dichloromethane8,14-Epoxy intermediate78.9%
Demethylation48% HBr, reflux3,14-Dihydroxymorphinan44.3%

Functional Group Reactivity

The molecule’s reactivity is governed by its hydroxyl, amine, and ester groups:

  • Hydroxyl Groups : Participate in salt formation (e.g., with tartaric acid) and oxidation reactions .
  • Amine Group : Reacts with acylating agents (e.g., cyclobutylcarbonyl chloride) to form amides .
  • Ester Groups : Hydrolyzed under acidic or basic conditions to carboxylic acids .

Stereochemical Control

  • The (S,S)-configuration of tartaric acid ensures enantiomeric purity in the final salt .
  • Racemic intermediates are resolved using chiral reagents (e.g., S(+)-mandelic acid) .

Salt Formation

Butorphanol free base is converted to the tartrate salt via acid-base reaction:

  • Reagent : D-Tartaric acid in ethanol .
  • Conditions : Heating (75–80°C), pH adjustment to 5.0–5.5 .
  • Outcome : White crystalline solid with 99.36% purity .

Stability and Degradation

  • Thermal Stability : Degrades at temperatures >100°C; stored at +5°C .
  • pH Sensitivity : Stable in acidic solutions (pH 3.0–5.5); decomposes in strong bases .
  • Oxidation : Susceptible to air oxidation, requiring inert atmosphere during synthesis .

Degradation Products

ConditionMajor DegradantsSource
Acidic Hydrolysis3,14-Dihydroxymorphinan
Basic HydrolysisCyclobutylmethylamine derivatives

Analytical Characterization

The USP Reference Standard ensures compliance through:

  • HPLC : Purity ≥97.84% .
  • Mass Spectrometry : Accurate mass 477.2363 (C₂₁H₂₉NO₂·C₄H₆O₆) .
  • Chiral Analysis : <1.57% dextroisomer impurity .

Industrial-Scale Considerations

  • Solvents : Toluene, dichloromethane, and water are used for extraction .
  • Atom Economy : 78.9% yield in critical steps reduces waste .
  • Safety : Avoids hazardous reagents like boron tribromide in favor of HBr for demethylation .

Scientific Research Applications

Analgesia and Sedation Studies

Research has demonstrated the efficacy of butorphanol tartrate in combination with other agents for enhanced analgesia and sedation. For instance, a study involving patients with severe cerebral hemorrhage showed that the combination of butorphanol tartrate and dexmedetomidine resulted in significant reductions in required doses and adverse events compared to dexmedetomidine alone . This highlights its potential in critical care settings where pain management is crucial.

Labor Pain Management

Butorphanol tartrate has been extensively studied for its effectiveness in managing labor pain. A prospective cohort study involving low-risk pregnant women indicated that intramuscular injections of butorphanol provided significant pain relief during labor, with minimal adverse effects reported . The analgesic effect was noted to start within 15 minutes of administration, demonstrating its rapid onset.

Postoperative Pain Relief

The compound has shown effectiveness in postoperative pain management. Clinical trials have compared butorphanol tartrate with other opioids, such as morphine and pentazocine, demonstrating comparable analgesic effects while potentially offering a better side effect profile . The onset of pain relief after intravenous administration was typically within 30 minutes, with effects lasting several hours.

Nasal Spray Formulation

Recent studies have explored the use of butorphanol tartrate as a nasal spray for postoperative analgesia. A pilot study indicated that a unit-dose nasal spray formulation provided effective pain relief following dental surgeries, with rapid onset and tolerable side effects . This mode of administration may enhance patient compliance and ease of use.

Pharmacokinetics and Dosage Studies

Research into the pharmacokinetics of butorphanol tartrate has provided insights into effective dosing across different populations. A study assessing the effective dose in patients undergoing painless gastroscopy revealed age-related variations in dosage requirements, emphasizing the need for tailored approaches based on patient demographics .

Table: Summary of Clinical Applications

Application AreaStudy FocusKey Findings
Analgesia and Sedation Cerebral hemorrhage patientsReduced adverse events with combined therapy
Labor Pain Management Low-risk pregnant womenSignificant pain relief within 15 minutes
Postoperative Pain Relief Comparison with other opioidsComparable efficacy with better side effect profile
Nasal Spray Formulation Postoperative dental surgeryEffective analgesia with rapid onset
Pharmacokinetics Effective dosing across age groupsVariations in dosage requirements based on age

Mechanism of Action

The mechanism of action of Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Butorphanol tartrate is distinct from other opioids in its pharmacological profile and regulatory standardization. Below is a detailed comparison with key analogs:

Pharmacological and Clinical Comparisons

Table 1: Pharmacological Properties of Butorphanol Tartrate vs. Selected Opioids

Compound Receptor Activity Analgesic Duration (Hours) Common Adverse Effects Potency Relative to Morphine
Butorphanol Tartrate κ-agonist, μ-antagonist 3–4 (visceral pain) Low respiratory depression, nausea 5–7x (analgesic)
Morphine μ-agonist 4–5 High respiratory depression, nausea 1x (reference)
Pentazocine κ-agonist, μ-antagonist 1–3 Hallucinations, tachycardia 0.2x
Levorphanol μ-agonist, NMDA antagonist 4–6 Sedation, respiratory depression 6–8x
Xylazine α₂-adrenergic agonist 1–2 Hypotension, bradycardia N/A (sedative)

Key Findings :

  • Efficacy: Butorphanol provides prolonged visceral analgesia (4 hours) compared to morphine, which is more effective for superficial pain .
  • Safety: Butorphanol exhibits a lower incidence of respiratory depression than morphine, making it preferable for elderly patients or those with pulmonary comorbidities .
  • Potency: Butorphanol is 10–17 times more potent than pentazocine in equine models .

Analytical and Regulatory Comparisons

Table 2: USP Reference Standard vs. Other Pharmacopeial Standards

Parameter USP RS (Butorphanol Tartrate) European Pharmacopoeia (EP) RS Japanese Pharmacopoeia (JP) RS
Purity Criteria ≥98.0% (HPLC) ≥97.0% (HPLC) ≥98.5% (HPLC)
Impurity Limits ≤0.5% any unspecified impurity ≤1.0% total impurities ≤0.3% individual impurities
Chiral Purity Enantiomeric excess ≥99% Not specified ≥99%
Potency Testing Biological assay required Chemical assay only Biological assay optional

Key Differences :

  • Testing Rigor: USP mandates biological potency assays for butorphanol due to its complex receptor interactions, whereas EP relies on chemical assays .
  • Impurity Controls : USP’s “unspecified impurity” limit aligns with ICH Q3B guidelines, ensuring stricter quality control than EP’s total impurity threshold .

Biological Activity

Butorphanol tartrate is a synthetic opioid analgesic classified as a partial agonist at the mu-opioid receptor and a full agonist at the kappa-opioid receptor. This dual mechanism of action contributes to its analgesic effects, making it a valuable option in pain management. The following sections detail its pharmacological properties, clinical applications, and relevant research findings.

Chemical and Pharmacological Properties

  • Chemical Structure : Butorphanol tartrate is chemically described as (-)-17-(cyclobutylmethyl) morphinan-3,14-diol D-(-)-tartrate (1:1) with the molecular formula C21H29NO2C4H6O6C_{21}H_{29}NO_2\cdot C_4H_6O_6 and a molecular weight of 477.56 g/mol .
  • Pharmacokinetics :
    • Absorption : Rapidly absorbed post-intramuscular (IM) injection, reaching peak plasma levels within 20 to 40 minutes .
    • Bioavailability : Oral bioavailability is low (5-17%) due to extensive first-pass metabolism; however, IM and intravenous (IV) routes yield higher bioavailability (60-70%) .
    • Distribution : Volume of distribution ranges from 305 to 901 liters, with approximately 80% protein binding .
    • Metabolism : Primarily metabolized in the liver, producing metabolites such as hydroxybutorphanol and norbutorphanol, which may exhibit some analgesic activity .
    • Elimination Half-life : Approximately 4.5 hours in healthy individuals; prolonged in patients with hepatic impairment .

Butorphanol exerts its analgesic effects by binding to opioid receptors in the central nervous system (CNS). The stimulation of these receptors leads to:

  • Inhibition of adenylate cyclase activity.
  • Closure of calcium channels.
  • Opening of potassium channels.
    This results in hyperpolarization of neuronal membranes and suppression of pain signal transmission .

Clinical Applications

Butorphanol tartrate is utilized in various clinical settings, particularly for managing acute and chronic pain. Its applications include:

  • Postoperative Pain Management : Effective in reducing pain following surgical procedures, such as cesarean sections. Studies show significant reductions in visual analog scores (VAS) for pain when compared to control groups receiving saline .
  • Labor Analgesia : Demonstrated safety and efficacy in managing pain during labor, outperforming other opioids regarding side effects and recovery times .
  • Sedation for Procedures : Used for sedation during procedures like gastroscopy; effective dosages have been determined for different age groups .

Case Studies and Clinical Trials

  • Cesarean Section Study :
    • A prospective cohort study involving 90 patients compared butorphanol with saline post-cesarean section. The butorphanol group reported lower VAS scores at multiple time points post-intervention, indicating better pain control without significant differences in adverse effects .
  • Gastroscopy Sedation Study :
    • A study evaluated the effective doses (ED50 and ED95) of butorphanol in patients undergoing painless gastroscopy across different age groups. Results indicated varying effective doses, highlighting the need for age-specific dosing strategies .
  • Comparison with Morphine :
    • In a study comparing butorphanol with morphine for premedication before anesthesia induction, both agents provided satisfactory anesthesia maintenance, although butorphanol required lower average dosages than morphine .

Summary Table of Key Pharmacological Data

ParameterValue
Molecular FormulaC21H29NO2C4H6O6C_{21}H_{29}NO_2\cdot C_4H_6O_6
Molecular Weight477.56 g/mol
Peak Plasma Level (IM)20-40 minutes
Oral Bioavailability5-17%
Volume of Distribution305 - 901 L
Protein Binding~80%
Elimination Half-life~4.5 hours

Q & A

Q. Basic: How should Butorphanol Tartrate USP Reference Standard (RS) be applied in impurity analysis using thin-layer chromatography (TLC)?

Answer:
The USP monograph for Butorphanol Tartrate specifies a TLC method for impurity profiling :

Test Solution Preparation : Dissolve 500 µg of the test sample in a suitable solvent.

Standard Solutions : Prepare USP RS solutions at 5 µg and 10 µg concentrations.

Chromatographic Conditions :

  • Stationary Phase : Silica gel TLC plate.
  • Mobile Phase : Chloriform:methanol:benzene:ammonia (85:25:20:5).
  • Development : Allow the solvent front to ascend 10 cm from the origin.

Detection : Spray with iodoplatinate reagent; compare secondary spots in the test sample against RS.

Quantification : Calculate impurity percentages based on spot intensity. Total impurities must not exceed 2.0% .

Q. Basic: What is the role of USP Reference Standards in ensuring analytical reproducibility?

Answer:
USP RS are primary standards characterized for identity, purity, and potency. They serve as benchmarks for:

  • Method Calibration : Direct comparison of test samples to RS in assays (e.g., HPLC, TLC) .
  • Regulatory Compliance : USP-NF monographs mandate RS use for valid results .
  • Interlaboratory Consistency : RS are validated across USP, academic, and regulatory labs to minimize variability .

Q. Advanced: How can researchers validate alternative analytical methods while complying with USP monograph requirements?

Answer:
When deviating from USP methods (e.g., replacing TLC with HPLC):

Parallel Testing : Compare results from the USP method and the alternative method using the same RS .

Validation Parameters : Assess accuracy, precision, specificity, and linearity per ICH Q2(R1).

Documentation : Justify method changes in regulatory submissions, referencing USP RS suitability for cross-method validation .

Q. Advanced: How should researchers resolve discrepancies between USP monograph methods and non-compendial techniques?

Answer:

Root-Cause Analysis : Investigate potential sources (e.g., sample preparation, instrument calibration).

RS Re-Evaluation : Confirm RS integrity (e.g., storage conditions, expiration date) .

Collaborative Studies : Engage multiple labs to verify results, leveraging USP’s multi-lab validation framework .

Q. Basic: What steps ensure accurate preparation of Butorphanol Tartrate RS solutions?

Answer:

Weighing : Use calibrated balances; account for hygroscopicity by drying RS if specified .

Solvent Selection : Use USP-grade solvents (e.g., purified water) .

Dilution Series : Prepare stock solutions with volumetric glassware, adhering to monograph tolerances (e.g., ±2% for assay methods) .

Q. Advanced: How can researchers address impurities not specified in USP monographs?

Answer:

Forced Degradation Studies : Expose Butorphanol Tartrate to heat, light, or pH extremes to identify potential degradants .

High-Resolution MS/NMR : Characterize unknown impurities and cross-reference with toxicity databases.

Method Expansion : Modify monograph TLC conditions or develop orthogonal methods (e.g., LC-MS) for broader impurity coverage .

Q. Basic: How do researchers access updated USP-NF monographs and reference standards documentation?

Answer:

USP-NF Online : Subscribe via institutional access; disable pop-up blockers for full functionality .

Supplement Updates : Review quarterly USP-NF Supplements for RS revisions or monograph changes .

Safety Data Sheets : Download SDS for RS handling protocols from USP’s online portal .

Q. Advanced: What strategies ensure stability of Butorphanol Tartrate RS in long-term studies?

Answer:

Storage Conditions : Store RS at USP-recommended temperatures (e.g., 2–8°C) in airtight containers .

Periodic Re-Testing : Assess RS potency and purity every 6 months using compendial methods .

Lyophilization : For lab-made stock solutions, consider lyophilization to extend shelf life .

Q. Basic: How do researchers ensure compliance with USP monograph specifications for Butorphanol Tartrate?

Answer:

Method Adherence : Follow monograph-specified tests (e.g., organic impurities, assay) without modification .

RS Traceability : Use only Current Lot RS with valid certification .

Documentation : Record RS batch numbers and preparation dates in lab notebooks .

Q. Advanced: How can USP Reference Standards be integrated into novel formulation research (e.g., microneedles)?

Answer:

Drug Loading Assays : Use USP RS to quantify Butorphanol Tartrate in polymeric matrices via UV or HPLC .

Release Kinetics : Compare in vitro release profiles against RS-based calibration curves.

Stability Testing : Monitor formulation degradation using monograph impurity limits as benchmarks .

Properties

Key on ui mechanism of action

The exact mechanism of action is unknown, but is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system). The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms. Butorphanol is believed to have both partial agonism and partial antagonism at the μ-opioid receptor, as well as partial agonist and antagonist activity at the κ-opioid receptor.

CAS No.

58786-99-5

Molecular Formula

C25H35NO8

Molecular Weight

477.5 g/mol

IUPAC Name

(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-,20+,21-;1-,2-/m10/s1

InChI Key

GMTYREVWZXJPLF-AFHUBHILSA-N

SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

White to off-white solid powder.

melting_point

272-274

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Moderate

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butorphanol tartrate, Butorphanol, Stadol, Torbutrol, Torate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.